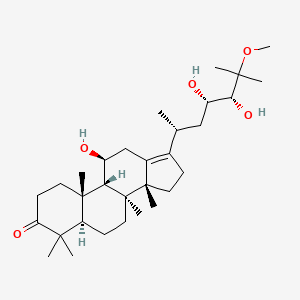

25-MethoxyalisolA

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 25-MethoxyalisolA is C31H52O5 . The IUPAC name is (5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5R)-4,5-Dihydroxy-6-methoxy-6-methylheptan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one .Physical and Chemical Properties Analysis

The molecular weight of this compound is 504.7 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The exact mass is 504.38147475 g/mol .Aplicaciones Científicas De Investigación

Antinociceptive Properties

- Antinociceptive Effects : 25-Methoxy hispidol A, a triterpenoid isolated from Poncirus trifoliata, exhibits notable antinociceptive properties. It effectively attenuates pain responses induced by various agents in mice, suggesting its potential as a pain management compound (Khan et al., 2018).

Cancer Research

- Anti-Cancer Activity : A compound similar to 25-Methoxyalisol A, 25-OCH3-PPD, isolated from Panax notoginseng, demonstrates activity against various cancer cells. Its effectiveness in reducing tumor growth in lung cancer cells and xenograft models indicates its potential as a therapeutic agent for cancer treatment, with minimal toxicity observed in non-cancer cells (Wang et al., 2009).

Neuroprotection and Mental Health

- Neuroprotective Effects : The triterpenoid 25-Methoxy hispidol A has shown efficacy against bacteria-induced anxiety and depression in mice by targeting neuroinflammation, oxidative stress, and apoptosis. This suggests its potential application in treating neuropsychiatric disorders (Shal et al., 2019).

Metabolic Insights and Toxicology

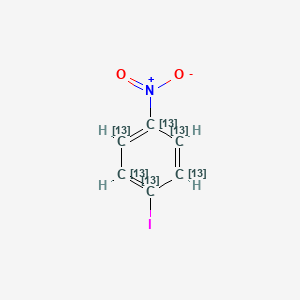

- Metabolic Characterization : A study on the metabolism of 25I-NBOMe, a structurally similar compound to 25-Methoxyalisol A, provides insights into its metabolic pathways in different species, including humans. Understanding the metabolism is crucial for assessing the pharmacological and toxicological profiles of related compounds (Nielsen et al., 2017).

Propiedades

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5R)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O5/c1-18(16-22(33)26(35)28(4,5)36-9)19-10-14-30(7)20(19)17-21(32)25-29(6)13-12-24(34)27(2,3)23(29)11-15-31(25,30)8/h18,21-23,25-26,32-33,35H,10-17H2,1-9H3/t18-,21+,22+,23+,25+,26-,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXGAZVWBLDJCJ-HQLNBPMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)OC)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)OC)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

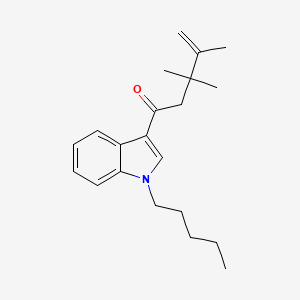

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 25-O-methylalisol F exert its anti-fibrotic effects?

A1: 25-O-methylalisol F demonstrates anti-fibrotic activity by selectively inhibiting the TGF-β signaling pathway. [] Specifically, it targets the phosphorylation of Smad3, a downstream effector of TGF-β, thereby attenuating epithelial-to-mesenchymal transition (EMT) and tubulointerstitial fibrosis. [] This selective inhibition of Smad3 phosphorylation suggests a potential for reduced off-target effects compared to broader-acting TGF-β inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)

![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)